L-homoserine lactone

Synthetic Chemistry Process Optimization Precursor Synthesis

Researchers synthesizing AHL libraries face a critical limitation: generic lactones (e.g., γ-butyrolactone) lack the chiral α-amino group required for amide bond formation with fatty acyl chains. L-Homoserine lactone hydrochloride (CAS 2185-02-6) provides the non-substitutable (S)-configured scaffold for N-acylation. • Enables systematic synthesis of bioactive L-configuration AHLs recognized by LuxR-type receptors. • Serves as certified reference standard for HPLC/LC-MS monitoring of lactonase-mediated ring opening (quorum quenching). • Stable HCl salt with ≥4-year shelf life ensures long-term assay reproducibility.

Molecular Formula C4H7NO2
Molecular Weight 101,11*36,45 g/mole
CAS No. 2185-02-6
Cat. No. B555355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-homoserine lactone
CAS2185-02-6
SynonymsL-homoserinelactone; homoserinelactone; (S)-3-aminodihydrofuran-2(3H)-one; 2185-02-6; (3R)-3-amino-4,5-dihydrofuran-2(3H)-one; HSL; 2(3H)-Furanone,3-aminodihydro-,(3S)-; 2br6; AC1L9IV0; SCHEMBL79968; (3S)-3-aminooxolan-2-one; STOCK1N-19661; CHEBI:30655; CTK0J7092; QJPWUUJVYOJNMH-VKHMYHEASA-N; ZINC34689286; AKOS006239083; MCULE-7924572479; (s)-(-)-alpha-amino-gamma-butyrolactone; AJ-89964; AK165546; CJ-18545; C19777; D2C230CA-D831-4854-AF91-CD72A75A3A11
Molecular FormulaC4H7NO2
Molecular Weight101,11*36,45 g/mole
Structural Identifiers
SMILESC1COC(=O)C1N
InChIInChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1
InChIKeyQJPWUUJVYOJNMH-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Homoserine Lactone: Product Specifications & QS Core Scaffold


L-Homoserine lactone (CAS 2185-02-6), also known as (S)-3-aminodihydrofuran-2(3H)-one, is a chiral cyclic ester derived from the amino acid homoserine [1]. It serves as the fundamental structural scaffold for the broader class of N-acyl-L-homoserine lactones (AHLs), which are the primary signaling molecules, or autoinducers, in the quorum sensing (QS) systems of numerous Gram-negative bacteria [2]. Commercially, it is most commonly supplied and used as its hydrochloride salt (C₄H₈ClNO₂, CAS 2185-02-6 for the hydrochloride form) to enhance stability and solubility [1]. The core value of this compound lies not in its own signaling activity but in its role as an essential, defined chemical precursor and analytical reference standard, providing a universal starting point for the synthesis and study of AHL analogs.

Why L-Homoserine Lactone Has No Substitute


Generic substitution of L-homoserine lactone with other commercially available lactones like γ-butyrolactone (GBL) is chemically impossible for research applications targeting quorum sensing. While both contain a five-membered lactone ring [1], L-homoserine lactone possesses a chiral α-amino group (C4H7NO2) that is absolutely required for the formation of the characteristic amide bond linking the lactone head group to a fatty acyl tail in N-acyl-homoserine lactones (AHLs) [2]. γ-Butyrolactone (GBL, C4H6O2), a key industrial solvent and precursor, lacks this essential amino functionality and is structurally analogous to the signaling molecules in Streptomyces, not Gram-negative bacteria [1]. Therefore, selecting L-homoserine lactone ensures the correct chemical and stereochemical architecture for synthesizing bioactive AHLs, generating AHL-derived probes, or serving as an analytical standard for detecting lactone ring opening (hydrolysis), a key event in quorum quenching.

Quantitative Evidence for L-Homoserine Lactone


Synthetic Efficiency: High-Yield Preparation Route

For research groups requiring an in-house synthesis of the L-homoserine lactone scaffold, a defined, optimized two-step route from L-methionine provides a quantifiable advantage over alternative multi-step approaches. A direct, optimized two-step synthesis method yields L-homoserine lactone at a rate of 73.4%, significantly reducing the time and material loss associated with longer synthetic sequences . This defined, scalable route avoids the disadvantages of alternative syntheses from L-aspartic acid derivatives, which are noted in the patent literature for their inefficiencies [1].

Synthetic Chemistry Process Optimization Precursor Synthesis

Essential α-Amino Group for AHL Bioactivity

A direct chemical comparison highlights the non-interchangeable nature of L-homoserine lactone with generic lactones like γ-butyrolactone (GBL). The defining feature of L-homoserine lactone is its chiral α-amino group (C4H7NO2), which is the site for N-acylation to form the bioactive N-acyl-L-homoserine lactones (AHLs) used in Gram-negative bacterial signaling [1]. This amino group is entirely absent in GBL (C4H6O2), a simple cyclic ester used in industrial polymer production and as a solvent [2]. Consequently, GBL cannot undergo the necessary acylation to form AHLs and is biologically inert in Gram-negative quorum sensing assays. Using GBL in place of L-homoserine lactone would result in a failed synthesis of the desired AHL probe or inhibitor.

Quorum Sensing Structure-Activity Relationship Microbiology

Long-Term Storage Stability Advantage

For compound management and long-term project planning, the hydrochloride salt of L-homoserine lactone offers a documented, quantifiable stability advantage. According to vendor technical datasheets, this form is certified to be stable for a period of ≥ 4 years when stored under recommended conditions (-20°C) . This stability profile is critical, as the unsubstituted lactone ring is inherently susceptible to hydrolytic ring-opening, a process that accelerates under physiological or mildly alkaline pH and inactivates the molecule for its primary function as a synthetic precursor [1]. This defined stability window provides a quantitative basis for inventory planning, contrasting sharply with uncharacterized or less stable analogs where degradation could compromise research reproducibility and lead to wasted resources.

Compound Management Stability Reproducibility

Substrate Specificity for AHL Lactonases

As the core recognition element, the L-homoserine lactone moiety dictates the kinetic parameters for AHL-degrading enzymes (lactonases). While the acyl chain length modulates binding, the lactone ring is the site of catalytic hydrolysis. Studies on the quorum-quenching lactonase AidC reveal that it exhibits strict substrate selectivity for specific AHLs (e.g., N-heptanoyl-L-homoserine lactone), with a significantly lower KM value of approximately 50 µM compared to typical AHL lactonases which have KM values greater than 1 mM [1]. This demonstrates that even within the AHL family, the lactone core is a critical determinant of enzyme recognition and catalytic efficiency. Compounds lacking this core, like γ-butyrolactone, are not substrates for these enzymes, confirming the lactone's non-substitutable role in quorum quenching studies.

Enzymology Quorum Quenching Biocatalysis

Validated Applications of L-Homoserine Lactone


AHL Library Synthesis Scaffold

Researchers studying bacterial quorum sensing require libraries of AHLs with varying acyl chain lengths and modifications. L-Homoserine lactone is the essential, non-substitutable starting material for N-acylation, enabling the systematic generation of these signaling molecules [1]. Its defined stereochemistry (S-configuration) ensures the synthesis of the naturally occurring L-isomer, which is critical for biological recognition by cognate LuxR-type receptors . This application directly leverages the unique α-amino group functionality, which is absent in generic lactones like γ-butyrolactone.

Analytical Standard for AHL Lactonolysis Detection

In quorum quenching research, the hydrolysis (ring-opening) of AHLs by lactonase enzymes inactivates the signal. L-Homoserine lactone, or its ring-opened form L-homoserine, serves as a critical analytical standard in HPLC and LC-MS assays designed to monitor this lactonolysis reaction [1]. Using a well-characterized standard like L-homoserine lactone hydrochloride, which has a certified long-term stability of ≥4 years , ensures the accuracy and reproducibility of these quantitative assays over time, unlike using less stable or uncharacterized AHLs that may degrade in storage.

Chemical Intermediate for Peptidomimetics

Beyond quorum sensing, the chiral α-amino-γ-butyrolactone core of L-homoserine lactone is a versatile building block in medicinal chemistry. It serves as a precursor for synthesizing peptidomimetics and other bioactive compounds, where the defined stereocenter and functional groups are crucial for constructing complex molecular architectures [1]. The commercial availability of the stable hydrochloride salt, backed by a defined synthetic yield of 73.4% for the free base , provides a reliable and efficient entry point for these multi-step synthetic routes.

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